(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Overview
Description
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a tert-butylcarbamoyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction forms the basis of their utility in various sensing applications and their role in the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The mode of action of (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, the boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The SM coupling reaction involves the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Boronic acids are known to play a crucial role in carbohydrate chemistry and glycobiology . They are involved in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest potential bioavailability .
Result of Action
The compound’s role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it contributes to the formation of carbon–carbon bonds .
Action Environment
The compound’s role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it operates under mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and tert-butyl isocyanate.
Formation of Intermediate: The reaction between 3-fluoroaniline and tert-butyl isocyanate leads to the formation of an intermediate, 3-(tert-butylcarbamoyl)-5-fluoroaniline.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed:
Oxidation: Formation of boronic esters or boronic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Drug Development: The compound is explored for its potential as a pharmacophore in drug design and development.
Bioconjugation: It is used in the conjugation of biomolecules for targeted delivery and imaging applications.
Medicine:
Therapeutics: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties.
Agriculture: It is investigated for its potential use in agrochemicals to enhance crop protection and yield.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and tert-butylcarbamoyl groups, making it less specific in its applications.
(3-Fluorophenyl)boronic Acid: Lacks the tert-butylcarbamoyl group, resulting in different reactivity and applications.
(3-(Tert-butylcarbamoyl)phenyl)boronic Acid:
Uniqueness:
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid: is unique due to the presence of both fluorine and tert-butylcarbamoyl groups, which enhance its specificity and reactivity in various chemical and biological applications.
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFGPVHSXEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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